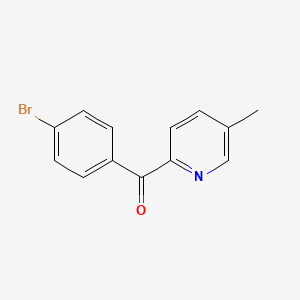

2-(4-Bromobenzoyl)-5-methylpyridine

Übersicht

Beschreibung

2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a pyridine ring and a bromobenzoyl group. It has a molecular weight of 313.02 g/mol and a melting point of 97°C. It is soluble in water and has a yellowish color. It is a relatively new compound, first synthesized in 2020 by researchers at the University of California, Riverside.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

2-(4-Bromobenzoyl)-5-methylpyridine: has been studied for its potential as a COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to the development of novel anti-inflammatory agents . The compound’s ability to interact with COX-2 could make it a candidate for creating drugs with reduced side effects compared to nonselective COX inhibitors.

Molecular Modeling

The compound’s structure allows for molecular modeling studies to understand its interactions at the molecular level. This is particularly useful in drug design, where the compound’s binding affinity and specificity towards biological targets can be predicted .

Crystallography Studies

2-(4-Bromobenzoyl)-5-methylpyridine: can be used in crystallography studies to determine the three-dimensional structures of molecules. These studies are crucial for understanding the physical properties and biological functions of potential pharmaceuticals .

Anti-Cancer Research

Compounds with bromobenzoyl groups have been investigated for their anticancer properties. While specific studies on 2-(4-Bromobenzoyl)-5-methylpyridine are not readily available, related compounds have shown promise in inhibiting the proliferation of cancer cell lines.

Drug Metabolism Studies

Development of Dielectric Materials

Brominated compounds are often used in the synthesis of monomers for dielectric materials. These materials are important for their insulating properties and are used in various electronic applications .

Pharmacokinetics and Side Effects Analysis

Studying the pharmacokinetics and potential side effects of 2-(4-Bromobenzoyl)-5-methylpyridine can provide insights into its safety profile and therapeutic window. This information is vital for the development of safe and effective medications.

Spectroscopic Analysis

The compound’s structure allows for its analysis using various spectroscopic techniques such as FT-IR, NMR, and LC-MS. These techniques are fundamental in confirming the chemical structure and understanding the compound’s properties .

Wirkmechanismus

Target of Action

Similar compounds such as bromfenac have been shown to primarily target prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Bromfenac, a related compound, is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase 1 and 2 . This results in a reduction of inflammation and pain .

Biochemical Pathways

It can be inferred from related compounds that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation .

Pharmacokinetics

Bromfenac, a related compound, is known to have a protein binding of 998%, metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDKKANCIFAONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

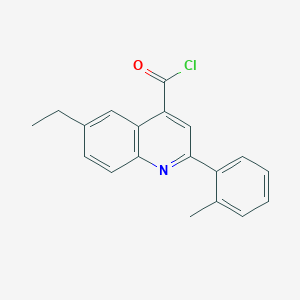

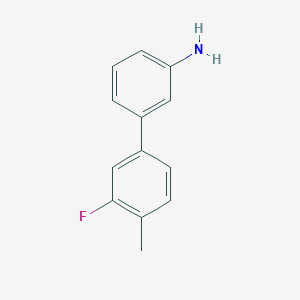

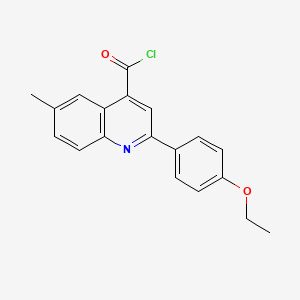

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)